molecular formula C12H17BClNO2 B1290478 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 863578-21-6

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B1290478
CAS RN: 863578-21-6
M. Wt: 253.53 g/mol
InChI Key: ZEZOXGCBIPAXOT-UHFFFAOYSA-N
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Description

“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound. It is related to compounds like “2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine” and "4,4,5,5-Tetramethyl-1,3,2-dioxaborolane" . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Borylation Reactions

“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” may be used in borylation reactions . This involves the addition of a boron group to a molecule. Borylation is commonly used in organic synthesis and medicinal chemistry.

Hydroboration Reactions

This compound could also be used in hydroboration reactions . Hydroboration involves the addition of a boron-hydrogen bond to a carbon-carbon double bond or triple bond. This is a common method for reducing alkynes and alkenes to alkanes.

Synthesis of Pinacol Benzyl Boronate

It may be used for the synthesis of pinacol benzyl boronate . This compound is often used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The compound could be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.

Heck Reaction

It may be used in the Heck reaction , a palladium-catalyzed organic reaction that couples aryl halides with alkenes.

Hiyama Coupling

The compound could be used in Hiyama coupling reactions , a cross-coupling reaction used to create carbon-carbon bonds.

Negishi Coupling

It may be used in Negishi coupling reactions , another type of cross-coupling reaction that is used to form carbon-carbon bonds.

Stille Coupling

Finally, the compound could be used in Stille coupling reactions , a powerful way to create carbon-carbon bonds.

properties

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOXGCBIPAXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631046
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

CAS RN

863578-21-6
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chlorophenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-chloroaniline (20.0 g, 96.9 mmol) in 1,4-dioxane (200 ml) were added triethylamine (54.0 ml, 487 mmol) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (3.96 g, 4.84 mmol), and under a nitrogen stream, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (42.3 ml, 290 mmol) was added dropwise. The mixture was stirred at 100° C. for 10.5 hr. The mixture was allowed to cool to room temperature and filtered through celite. To the filtrate was added dropwise methanol (25 ml) at 0° C. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel chromatography (hexane:ethyl acetate=20:1) to give 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine (16.5 g, yield. 65%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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